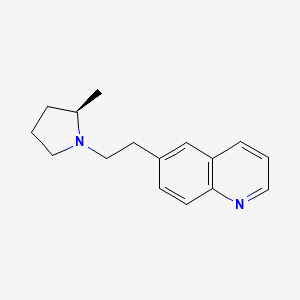
(R)-6-(2-(2-methylpyrrolidin-1-yl)ethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-6-(2-(2-metilpirrolidin-1-il)etil)quinolina es un compuesto quiral con una estructura central de quinolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-6-(2-(2-metilpirrolidin-1-il)etil)quinolina típicamente implica la reacción de derivados de quinolina con 2-metilpirrolidina. Un método común es la síntesis sin catalizador de carbamatos sustituidos de quinolin-2-il a partir de las correspondientes ureas hetáricas y alcoholes . Esta técnica respetuosa con el medio ambiente es adecuada para la síntesis de alto rendimiento de una amplia gama de carbamatos N-quinolin-2-il sustituidos.
Métodos de producción industrial
Los métodos de producción industrial para (R)-6-(2-(2-metilpirrolidin-1-il)etil)quinolina no están bien documentados en la literatura. los principios de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción, el uso de reactivos rentables y la garantía de altos rendimientos, se aplicarían.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-6-(2-(2-metilpirrolidin-1-il)etil)quinolina puede sufrir varios tipos de reacciones químicas, incluyendo:
Sustitución nucleófila: Este compuesto puede participar en reacciones de sustitución nucleófila, donde un nucleófilo reemplaza un grupo saliente en el anillo de quinolina.
Oxidación y reducción: El compuesto puede oxidarse o reducirse en condiciones apropiadas, lo que lleva a la formación de diferentes derivados de quinolina.
Reactivos y condiciones comunes
Sustitución nucleófila: Los reactivos comunes incluyen nucleófilos como piridina o iones cloruro, y las reacciones suelen proceder en condiciones suaves.
Oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución nucleófila puede producir varios derivados de quinolina sustituidos, mientras que la oxidación y la reducción pueden conducir a óxidos de N-quinolina o compuestos de quinolina reducidos, respectivamente.
Aplicaciones Científicas De Investigación
(R)-6-(2-(2-metilpirrolidin-1-il)etil)quinolina tiene varias aplicaciones de investigación científica:
Química medicinal: Se puede utilizar como un bloque de construcción para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Síntesis orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Ciencia de materiales: Se puede incorporar en materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (R)-6-(2-(2-metilpirrolidin-1-il)etil)quinolina implica su interacción con objetivos moleculares como enzimas o receptores. El núcleo de quinolina puede unirse a sitios específicos en estos objetivos, lo que lleva a cambios en su actividad. Las vías exactas involucradas dependen de la aplicación específica y la molécula diana .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 1H-pirrolo[2,3-b]piridina: Estos compuestos comparten una estructura central de piridina similar y se han estudiado por su potencial como inhibidores del receptor del factor de crecimiento de fibroblastos.
Carbamatos de quinolin-2-il: Estos compuestos están relacionados estructuralmente y se pueden sintetizar utilizando métodos similares.
Singularidad
(R)-6-(2-(2-metilpirrolidin-1-il)etil)quinolina es única debido a su configuración quiral específica y la presencia del grupo 2-metilpirrolidina. Esta combinación de características estructurales puede impartir propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C16H20N2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
6-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C16H20N2/c1-13-4-3-10-18(13)11-8-14-6-7-16-15(12-14)5-2-9-17-16/h2,5-7,9,12-13H,3-4,8,10-11H2,1H3/t13-/m1/s1 |
Clave InChI |
HUQYUKHHFHNJRR-CYBMUJFWSA-N |
SMILES isomérico |
C[C@@H]1CCCN1CCC2=CC3=C(C=C2)N=CC=C3 |
SMILES canónico |
CC1CCCN1CCC2=CC3=C(C=C2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















